molecular formula C11H11NO4 B1643128 Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate CAS No. 92288-94-3

Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Cat. No.: B1643128
CAS No.: 92288-94-3
M. Wt: 221.21 g/mol
InChI Key: ZADSMLIXHMTDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol. It is a derivative of pyridine, featuring an ethyl ester group and a dioxo group, making it a versatile compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate typically involves the reaction of pyridine-3-carboxylic acid (nicotinic acid) with ethyl chloroformate under controlled conditions. The reaction proceeds through the formation of an intermediate ester, which is then oxidized to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the following steps:

  • Esterification: Pyridine-3-carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst to form the ethyl ester.

  • Oxidation: The ethyl ester undergoes oxidation using an oxidizing agent such as potassium permanganate or chromic acid to introduce the dioxo group.

  • Purification: The crude product is purified through recrystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce more complex derivatives.

  • Reduction: Reduction reactions can be used to convert the dioxo group to a different functional group.

  • Substitution: The pyridine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, or other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, alcohols, or halides under appropriate conditions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Substituted pyridine derivatives with different substituents on the ring.

Scientific Research Applications

Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate is used in various scientific research applications, including:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: Studying the biological activity of pyridine derivatives in various biological systems.

  • Medicine: Investigating potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.

  • Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate is similar to other pyridine derivatives, such as:

  • Nicotinic Acid (Pyridine-3-carboxylic Acid): A simpler compound without the ethyl ester group.

  • Ethyl Nicotinate: An ethyl ester derivative of nicotinic acid without the dioxo group.

  • 2,4-Dioxo-4-pyridin-3-ylbutanoic Acid: The acid form without the ethyl ester group.

Uniqueness: this compound is unique due to its combination of the pyridine ring, ethyl ester group, and dioxo group, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-16-11(15)10(14)6-9(13)8-4-3-5-12-7-8/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADSMLIXHMTDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292973
Record name Ethyl α,γ-dioxo-3-pyridinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92288-94-3
Record name Ethyl α,γ-dioxo-3-pyridinebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92288-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α,γ-dioxo-3-pyridinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.